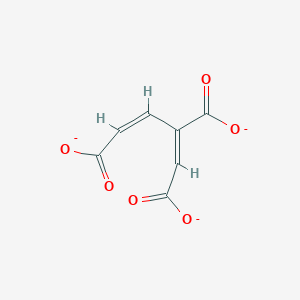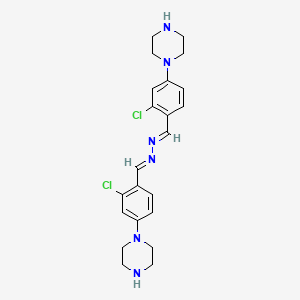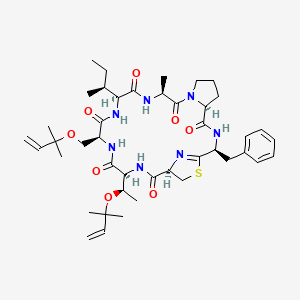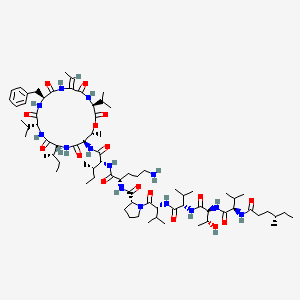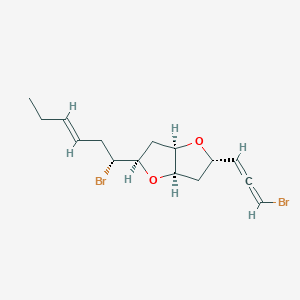
Kumausallene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kumausallene is a natural product found in Laurencia nipponica with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- Stereoselective Total Synthesis : A stereoselective total synthesis of (-)-kumausallene was achieved from acetylacetone, utilizing a palladium-catalyzed cascade reaction and DMF-promoted biomimetic 1,4-bromocyclization for high diastereoselectivity (Werness & Tang, 2011).
- Formal Total Synthesis : Deacetylkumausyne, a precursor in Tang's total synthesis of kumausallene, was synthesized through a chiral pool approach. This approach involved the opening of an epoxide with alkyne and C-allylation to introduce pendant alkenyl side chains (Das & Ramana, 2015).
- Asymmetric Total Synthesis : The first asymmetric total synthesis of (+)-dihydroitomanallene B and a formal synthesis of (-)-kumausallene were reported. Key steps included Tsuji-Trost cyclization and a Corey-White-Posner reaction (Fernandes, Kumar, & Pathare, 2022).
Methodological Advances
- Halogen Addition to Conjugated Enynes : A study on the stereoselective addition of halogen to conjugated 1,3-enynes, which is crucial in the synthesis of kumausallene, discussed diastereo- and enantioselectivity. This work also described the synthesis of kumausallene featuring a cascade reaction (Werness, Zhang, & Tang, 2013).
- Synthesis of Dihydrofuran-3(2H)-ones : A novel [2,3]-sigmatropic rearrangement of oxonium ylides from α-oxo gold carbenes was developed. This method was utilized in the formal synthesis of (±)-kumausallene, highlighting its utility in synthetic chemistry (Han, Bae, Choi, & Tae, 2013).
Propiedades
Nombre del producto |
Kumausallene |
|---|---|
Fórmula molecular |
C15H20Br2O2 |
Peso molecular |
392.13 g/mol |
InChI |
InChI=1S/C15H20Br2O2/c1-2-3-4-7-12(17)13-10-15-14(19-13)9-11(18-15)6-5-8-16/h3-4,6,8,11-15H,2,7,9-10H2,1H3/b4-3+/t5?,11-,12-,13-,14-,15-/m1/s1 |
Clave InChI |
MALGKLBGBZTMPV-NASZVTRNSA-N |
SMILES isomérico |
CC/C=C/C[C@H]([C@H]1C[C@@H]2[C@H](O1)C[C@H](O2)C=C=CBr)Br |
SMILES canónico |
CCC=CCC(C1CC2C(O1)CC(O2)C=C=CBr)Br |
Sinónimos |
kumausallene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



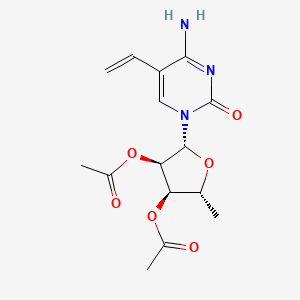
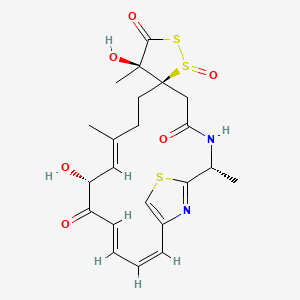
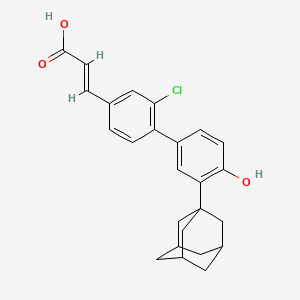
![{4-[2-(Benzhydryl-amino)-acetyl]-piperazin-1-yl}-(2-methyl-pyridin-3-yl)-acetonitrile](/img/structure/B1244379.png)
![2-[[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]-(2-acetyloxyethyl)amino]ethyl acetate](/img/structure/B1244380.png)
![6-Phenyl-5-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-5,6,7,8-tetrahydro-naphthalen-2-ol](/img/structure/B1244382.png)
![3-(3-carbamimidoylphenyl)-N-[4-(2-sulfamoylphenyl)phenyl]-5-(tetrazol-1-ylmethyl)-4H-1,2-oxazole-5-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1244383.png)
![2-[2-[2-[2-[carboxymethyl-[2-(2-octadecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octadecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1244384.png)
![(3R,4R,7S,10S)-3-[(1R,2S,4aR,6S,8aR)-2,3,4a,6-tetramethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-10-hydroxy-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione](/img/structure/B1244385.png)
![[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B1244387.png)
